molecular formula C12H14N2O B2362175 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 796069-34-6

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No.: B2362175
CAS No.: 796069-34-6
M. Wt: 202.257
InChI Key: JYDPIXHJBXIBML-UHFFFAOYSA-N
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Description

“9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole” is a compound that has been synthesized and evaluated in the context of pharmacological research . It is a derivative of melatonin .


Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. In one study, two novel series of melatonin-derived compounds were synthesized and evaluated at the MT(1) and MT(2) subtypes of melatonin receptors . Another study described the nucleophilic substitutions of the benzotriazolyl group with various reagents to yield novel 10-methyl-1,2,3,4-tetrahydropyrazino indoles .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C12H14N2O . The compound is part of a novel class of I(2) imidazoline receptor ligands .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. For instance, the nucleophilic substitutions of the benzotriazolyl group in the compound with various reagents have been reported .

Scientific Research Applications

Imidazoline Receptor Ligands

  • 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles as Imidazoline Receptor Ligands : These compounds, particularly 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole, have shown high affinity for I(2) imidazoline receptors with exceptional selectivity over other receptors (Chang-Fong et al., 2004).

Antiproliferative Agent

  • Antiproliferative Activity Against Leukemia Cells : A study discovered that 8-methoxypyrazino[1,2-a]indole demonstrated potent antiproliferative effects against human leukemia K562 cells. This finding contributes to the development of novel anticancer agents (Romagnoli et al., 2009).

Synthesis and Chemical Properties

  • Synthesis of Tetrahydropyrazino[1,2-a]indoles : Various studies have focused on synthesizing and studying the chemical properties of tetrahydropyrazino[1,2-a]indoles, demonstrating their potential in chemical research and pharmaceutical development. This includes work on tetracyclic 9H,10H-indolizino[1,2-b]indole-1-ones (Bhattacharya et al., 2001), oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles (Shiri et al., 2019), and other related compounds.

Antibacterial and Antifungal Activities

  • Antibacterial and Antifungal Properties : Several studies have reported the antibacterial and antifungal activities of 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives. These compounds showed varying degrees of effectiveness against different bacterial and fungal strains (Tiwari et al., 2006).

Antioxidant Properties

  • Antioxidant Activities : Indole and its alkyl-substituted derivatives, including compounds related to 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole, have been studied for their antioxidant properties, particularly in protecting against radical-induced oxidation (Zhao & Liu, 2009).

Breast Cancer Research

  • Effect on Breast Cancer Cell Lines : Research on 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs has shown promising results in inhibiting breast cancer cell lines, particularly in triple-negative breast cancer (TNBC) (Kim et al., 2017).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

It’s known that indole derivatives interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the normal functioning of these targets, leading to observable changes in the biological system.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is known to interact with various enzymes, proteins, and other biomolecules. The compound’s indole ring has the affinity to bind to receptors , which suggests that it may interact with various biomolecules in the body

Cellular Effects

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is synthesized via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

9-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-15-12-4-2-3-11-10(12)7-9-8-13-5-6-14(9)11/h2-4,7,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDPIXHJBXIBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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